Amifostine sodium

Description

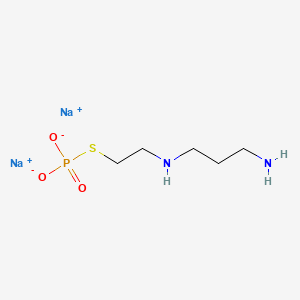

Structure

3D Structure of Parent

Properties

CAS No. |

59178-37-9 |

|---|---|

Molecular Formula |

C5H13N2Na2O3PS |

Molecular Weight |

258.19 g/mol |

IUPAC Name |

disodium;N'-(2-phosphonatosulfanylethyl)propane-1,3-diamine |

InChI |

InChI=1S/C5H15N2O3PS.2Na/c6-2-1-3-7-4-5-12-11(8,9)10;;/h7H,1-6H2,(H2,8,9,10);;/q;2*+1/p-2 |

InChI Key |

SWWAWQGXMDVHTK-UHFFFAOYSA-L |

Canonical SMILES |

C(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

59178-37-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

20537-88-6 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amifostine sodium, WR 2721 sodium, WR2721 sodium, WR-2721 sodium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Cytoprotective Mechanisms of Amifostine Sodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine (B1664874) sodium, a phosphorylated aminothiol, stands as a significant cytoprotective agent, offering selective protection to normal tissues against the cytotoxic effects of chemotherapy and radiation. This technical guide delineates the core mechanisms of action of amifostine, focusing on its bioactivation, its multifaceted protective pathways at the cellular and molecular levels, and the basis for its differential effect on normal versus neoplastic cells. Quantitative data from key preclinical and clinical studies are summarized, and detailed experimental protocols for assessing its cytoprotective effects are provided. Furthermore, critical signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of amifostine's role in cytoprotection.

Introduction

Developed initially as a radioprotective agent, amifostine (WR-2721) has emerged as a broad-spectrum cytoprotectant in clinical oncology.[1][2] Its utility lies in its ability to mitigate the toxicities of various cancer therapies, thereby potentially allowing for higher therapeutic doses and improving the quality of life for patients.[3][4] The selective protection of normal tissues is a cornerstone of its clinical value, preventing the attenuation of antitumor efficacy.[1][5] This guide provides a deep dive into the intricate mechanisms that underpin the cytoprotective action of amifostine.

The Core Mechanism: Activation and Selective Uptake

Amifostine is administered as an inactive prodrug that requires metabolic activation to exert its protective effects.[6][7] The process of activation and its selective nature are critical to its function.

Bioactivation by Alkaline Phosphatase

The first and most crucial step in amifostine's mechanism is its dephosphorylation by the enzyme alkaline phosphatase (ALP), which is present on the cell membranes of many normal tissues.[7][8] This enzymatic reaction converts amifostine into its active, free thiol metabolite, WR-1065.[6][9]

Differential Uptake: The Basis of Selectivity

The selective protection of normal tissues over tumor tissues is attributed to several physiological and biochemical differences:

-

Alkaline Phosphatase Activity: Normal tissues, particularly the kidney, salivary glands, and liver, exhibit significantly higher concentrations of membrane-bound alkaline phosphatase compared to most tumor cells.[10][11][12] This leads to a more efficient conversion of amifostine to WR-1065 in the vicinity of normal cells.[13][14] In some tumor cell lines, ALP activity is markedly lower than in normal fibroblasts.[14]

-

Vascularity and pH: Tumors often have a poorly organized and less extensive vascular network compared to normal tissues.[1][6] This, combined with the often acidic microenvironment of tumors due to anaerobic metabolism, results in a lower concentration and less efficient activation of amifostine within the tumor.[12][15]

-

Cellular Uptake: Once formed, WR-1065 is readily taken up by normal cells.[16] The concentration of WR-1065 in normal tissues can be up to 100-fold greater than in tumor tissues.[17]

This differential concentration of the active metabolite is the primary reason for the selective cytoprotection of normal tissues.

Molecular Mechanisms of Cytoprotection by WR-1065

The active metabolite, WR-1065, employs a multi-pronged approach to protect normal cells from the damaging effects of radiation and chemotherapy.

Scavenging of Free Radicals

One of the principal mechanisms of WR-1065 is its ability to act as a potent scavenger of reactive oxygen species (ROS), such as hydroxyl (OH•) and superoxide (B77818) (O₂⁻) radicals, which are generated by both radiotherapy and many chemotherapeutic agents.[7][18][19] By neutralizing these damaging free radicals, WR-1065 prevents oxidative stress and damage to critical cellular components like DNA, proteins, and lipids.[8][20]

DNA Protection and Repair

WR-1065 directly contributes to the protection and repair of DNA through several mechanisms:

-

Hydrogen Donation: The thiol group (-SH) on WR-1065 can donate a hydrogen atom to repair DNA radicals, effectively reversing the initial damage before it becomes permanent.[3][14]

-

DNA Adducts: WR-1065 can bind to and detoxify reactive molecules from chemotherapeutic agents, such as platinum compounds, preventing them from forming adducts with DNA.[16]

-

Chromatin Condensation: The disulfide metabolite of WR-1065, WR-33278, can condense DNA, making it a smaller target for damage.[17]

-

Enhancement of DNA Repair Pathways: Amifostine has been shown to support the repair of DNA double-strand breaks in normal cells.[13][14]

Induction of Cellular Hypoxia

The oxidation of WR-1065 to its disulfide form consumes oxygen, leading to a state of transient hypoxia in normal tissues.[6][17] This reduction in oxygen tension can make cells less sensitive to the damaging effects of ionizing radiation, as oxygen is a potent radiosensitizer.[6]

Modulation of Gene Expression and Signaling Pathways

WR-1065 is not merely a passive scavenger but also actively modulates cellular signaling pathways to enhance cytoprotection:

-

p53 Activation: WR-1065 can activate the tumor suppressor protein p53 through a JNK-dependent pathway.[11][21] Activated p53 can induce cell cycle arrest, allowing more time for DNA repair before the cell attempts to replicate damaged DNA.[16]

-

NF-κB Activation: WR-1065 can activate the transcription factor NF-κB, which in turn upregulates the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD), further bolstering the cell's defense against oxidative stress.[22][23]

-

Inhibition of Apoptosis: By modulating signaling pathways, WR-1065 can inhibit the programmed cell death (apoptosis) that is often triggered by chemotherapy and radiation in normal cells.[7]

Quantitative Data on Amifostine Cytoprotection

The efficacy of amifostine in protecting normal tissues has been quantified in numerous preclinical and clinical studies.

Preclinical Data

| Protected Tissue/Cell Type | Cytotoxic Agent | Endpoint | Protective Effect | Reference |

| Mesenchymal Progenitors (CFU-F) | Radiation (100-200 cGy) | Clonogenic Survival | 100% protection | [14] |

| Mesenchymal Progenitors (CFU-F) | Radiation (400 cGy) | Clonogenic Survival | 84% protection | [14] |

| Hematopoietic Progenitors (BFU-E) | Radiation (up to 200 cGy) | Clonogenic Survival | 100% protection | [14] |

| Hematopoietic Progenitors (CFU-GM) | Radiation (100 cGy) | Clonogenic Survival | 54% protection | [14] |

| Murine Peripheral Blood Leukocytes | Cisplatin (10 mg/Kg) | DNA Damage (Comet Assay) | Significant DNA protection at 56 and 105 mg/Kg amifostine | [20] |

Clinical Trial Data

| Indication | Treatment | Amifostine Dose | Key Findings | Reference |

| Advanced Ovarian Cancer | Cyclophosphamide (1000 mg/m²) + Cisplatin (100 mg/m²) | 910 mg/m² IV | Significant reduction in grade 4 neutropenia with fever/infection (p=0.005), days in hospital (p=0.019), and renal toxicity (p=0.001). | [18] |

| Head and Neck Cancer | Postoperative Radiation Therapy (50-70 Gy) | 200 mg/m² IV | Significant reduction in acute and late grade ≥2 xerostomia. | [16] |

| Head and Neck Cancer | Concurrent Radiochemotherapy (Carboplatin + 60 Gy RT) | 500 mg IV | Significant reduction in mucositis (p=0.0001) and xerostomia (p=0.0001). | [1] |

| Non-Small Cell Lung Cancer | Thoracic Irradiation | 340 mg/m² | Significant protection against pneumonitis and esophagitis. | [16] |

| Allogeneic HSCT | Myeloablative Therapy | 1000 mg/day | Significant decrease in the duration of grade I-IV mucositis (p=0.02) and grade III or IV infections (p=0.008). | [24] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of amifostine's cytoprotective effects.

Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[19][25]

Protocol:

-

Cell Preparation: Isolate single-cell suspensions from treated (e.g., with radiation or chemotherapy +/- amifostine/WR-1065) and control groups.

-

Embedding in Agarose (B213101): Mix a small volume of the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. A reduction in tail moment in amifostine-treated cells indicates DNA protection.[5][19]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of its reproductive integrity after cytotoxic treatment.[26][27]

Protocol:

-

Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.

-

Treatment: After allowing the cells to attach, treat them with varying doses of radiation or chemotherapy, with or without pre-incubation with amifostine or WR-1065.

-

Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days), allowing a single surviving cell to grow into a colony of at least 50 cells.

-

Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde and stain them with a dye like crystal violet.

-

Colony Counting: Count the number of visible colonies in each dish.

-

Calculation of Surviving Fraction: The surviving fraction for each treatment dose is calculated by dividing the number of colonies formed by the number of cells seeded, normalized to the plating efficiency of untreated control cells. An increase in the surviving fraction in amifostine-treated groups indicates cytoprotection.

NF-κB Activation Assay (Immunofluorescence)

This protocol describes the detection of NF-κB activation by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.[6][15]

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with WR-1065 for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular proteins.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. NF-κB activation is indicated by the co-localization of the p65 signal (from the secondary antibody) with the nuclear stain (DAPI).

p53 Activation Assay (Western Blot)

This method quantifies the level of p53 protein, which often increases upon activation.[7][28]

Protocol:

-

Cell Lysis: Treat cells with WR-1065 and then lyse them to release cellular proteins.

-

Protein Quantification: Determine the total protein concentration in the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53.

-

Secondary Antibody Incubation: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to p53 indicates its level of expression. An increase in p53 levels in WR-1065-treated cells suggests activation.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Amifostine activation and its multifaceted cytoprotective pathways.

Experimental Workflow

Caption: Workflow for evaluating amifostine's cytoprotective effects in vitro.

Conclusion

Amifostine sodium's mechanism of action in cytoprotection is a sophisticated interplay of selective activation and multiple, synergistic protective pathways. Its ability to be preferentially converted to the active metabolite WR-1065 in normal tissues allows for targeted protection against the deleterious effects of cancer therapies. WR-1065's roles as a potent free radical scavenger, a facilitator of DNA protection and repair, an inducer of hypoxia, and a modulator of key cytoprotective signaling pathways collectively contribute to its clinical efficacy. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of amifostine and similar cytoprotective agents. Continued research into these mechanisms will undoubtedly pave the way for more refined and effective strategies to mitigate treatment-related toxicities in oncology.

References

- 1. Selective cytoprotection with amifostine in concurrent radiochemotherapy for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine, a reactive oxigen species scavenger with radiation- and chemo-protective properties, inhibits in vitro platelet activation induced by ADP, collagen or PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 8. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protection of normal tissues from the cytotoxic effects of radiation therapy: focus on amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang - Translational Cancer Research [tcr.amegroups.org]

- 12. mdpi.com [mdpi.com]

- 13. Use of Amifostine for Cytoprotection during Radiation Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of amifostine on clonogenic mesenchymal progenitors and hematopoietic progenitors exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 16. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Amifostine pretreatment for protection against cyclophosphamide-induced and cisplatin-induced toxicities: results of a randomized control trial in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 20. pollenbiology.cz [pollenbiology.cz]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 22. reference.medscape.com [reference.medscape.com]

- 23. researchgate.net [researchgate.net]

- 24. A randomized trial of amifostine as a cytoprotectant for patients receiving myeloablative therapy for allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 27. researchgate.net [researchgate.net]

- 28. licorbio.com [licorbio.com]

Amifostine as a Prodrug and its Active Metabolite WR-1065: A Technical Guide

Introduction

Amifostine (B1664874), known chemically as S-2-(3-aminopropylamino)ethylphosphorothioic acid (also referred to as WR-2721 or Ethyol®), is a synthetic aminothiol (B82208) compound developed as a cytoprotective agent.[1][2] It is administered clinically as an inactive prodrug to mitigate the toxic side effects of chemotherapy and radiation therapy on normal tissues.[3][4] The selective protection of normal cells over tumor cells is a key feature of its clinical utility. This selectivity is primarily attributed to the differential metabolism of amifostine in various tissues. The active, cytoprotective form of the drug is its dephosphorylated metabolite, WR-1065.[2][5] This guide provides a detailed overview of the conversion of amifostine to WR-1065, its pharmacokinetic profile, the molecular mechanisms underlying its protective effects, and associated experimental methodologies.

Mechanism of Action: Prodrug to Active Metabolite

The efficacy of amifostine hinges on its conversion to the free thiol, WR-1065 [2-(3-aminopropylamino)ethanethiol].[6] This bioactivation is a critical step that dictates the concentration and availability of the active molecule in target tissues.

Enzymatic Dephosphorylation

The conversion of amifostine to WR-1065 is catalyzed by the enzyme alkaline phosphatase (ALP).[2][5] This enzyme is typically bound to the plasma membrane of cells, particularly endothelial cells in normal tissues.[4] The enzyme hydrolyzes the phosphorothioate (B77711) bond of amifostine, releasing the active thiol WR-1065 and an inorganic phosphate (B84403) group.

Selective Protection Mechanism

The selective protection of normal tissues is attributed to several factors:

-

Differential Alkaline Phosphatase Activity : Normal tissues, especially the kidney, salivary glands, and intestinal mucosa, exhibit significantly higher ALP activity compared to most tumor tissues.[1][4][7] This leads to a more efficient generation of WR-1065 in healthy tissues.

-

Tumor Microenvironment : The microenvironment of solid tumors is often characterized by hypovascularity and lower pH.[4] The acidic conditions are suboptimal for ALP activity, further reducing the conversion of amifostine within the tumor.

-

Cellular Uptake : Once generated, WR-1065 is transported into cells. While the precise mechanisms are still under investigation, it is believed to involve the polyamine transport system.[8]

The following diagram illustrates the conversion of amifostine to its active metabolite WR-1065.

Pharmacokinetics and Data Presentation

The route of administration significantly influences the pharmacokinetic profile of amifostine and WR-1065. Amifostine is rapidly cleared from the plasma, primarily due to its conversion to WR-1065 and uptake by tissues.[9][10]

Pharmacokinetic Parameters

Studies in both humans and primates have characterized the plasma concentrations and tissue distribution following intravenous (IV) and subcutaneous (SC) administration. Following IV administration, plasma WR-1065 levels peak rapidly and then decline, whereas SC administration results in a slower rise to a lower peak concentration.[11][12] Despite lower plasma bioavailability with SC injection, tissue levels of WR-1065 are surprisingly comparable or even greater than those achieved with IV infusion at certain time points.[1][11]

| Parameter | Amifostine (IV) | WR-1065 (from IV Amifostine) | WR-1065 (from SC Amifostine) | Reference |

| Administration Dose | 740-910 mg/m² | 740-910 mg/m² | 500 mg | [9][12] |

| Plasma Half-life (t½) | ~0.88-8.8 min (biphasic) | ~7.3 h (final) | Slower clearance | [9][10] |

| Peak Plasma Conc. (Cmax) | ~100 µM (whole blood) | ~23-85 µM | ~4 µM (whole blood) | [9][12] |

| Time to Peak (Tmax) | End of infusion | Shortly after Cmax of Amifostine | ~10-40 min | [10][12] |

Table 1: Summary of Pharmacokinetic Data for Amifostine and WR-1065.

Tissue Distribution of WR-1065

Maximal tissue concentrations of WR-1065 are typically observed between 10 and 30 minutes after amifostine administration.[10] High concentrations are found in normal tissues such as the salivary glands, kidneys, and esophagus, with significantly lower concentrations detected in tumor tissues.[1][13]

| Tissue | WR-1065 Conc. (µmol/kg) at 30 min (IV) | WR-1065 Conc. (µmol/kg) at 30 min (SC) | Reference |

| Parotid Gland | 15.1 ± 4.5 | 20.3 ± 7.2 | [1] |

| Esophagus | 13.9 ± 5.6 | 17.8 ± 3.4 | [1] |

| Kidney | 29.8 ± 12.1 | 42.5 ± 12.3 | [1] |

| Lung | 10.3 ± 4.1 | 12.9 ± 4.7 | [1] |

| Stomach | 11.2 ± 3.9 | 16.5 ± 5.1 | [1] |

Table 2: Tissue Concentrations of Free WR-1065 in Cynomolgus Monkeys 30 Minutes After Amifostine Administration (260 mg/m²). Data are mean ± SD.[1]

Molecular Mechanisms of Cytoprotection by WR-1065

The cytoprotective effects of WR-1065 are multifaceted, involving direct chemical interactions and the modulation of key cellular signaling pathways.

Antioxidant and Radical Scavenging Activity

The primary and most well-understood mechanism of WR-1065 is its function as a potent antioxidant.[2][14] The free thiol (-SH) group can donate a hydrogen atom to neutralize reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents.[6][7] This action prevents damage to critical cellular macromolecules, including DNA, proteins, and lipids.[5]

DNA Protection and Modulation of DNA-Associated Enzymes

WR-1065 directly contributes to the protection and repair of DNA.

-

Hydrogen Donation : It can chemically repair damaged DNA by donating a hydrogen atom to DNA radicals.[15]

-

Chromatin Stabilization : As a polyamine, WR-1065 can bind to DNA and stabilize chromatin structure, potentially facilitating DNA repair processes.[15]

-

Topoisomerase II Inhibition : WR-1065 has been shown to be a catalytic inhibitor of topoisomerase IIα.[16][17] This inhibition leads to a delay in cell cycle progression, particularly an accumulation of cells in the G2 phase, which may allow more time for DNA repair before mitosis.[17][18]

Modulation of Cellular Signaling Pathways

WR-1065 influences several signaling pathways that are critical for cell survival and response to stress.

-

p53 Activation : WR-1065 activates the p53 tumor suppressor protein through a non-genotoxic mechanism.[19][20] This activation is not associated with DNA damage-induced phosphorylation events (e.g., at Ser-15 or Ser-20) but involves the c-Jun N-terminal kinase (JNK) pathway, which phosphorylates p53 at Thr-81.[19] Activated p53 can then induce the expression of downstream targets like the cyclin-dependent kinase inhibitor p21waf-1, leading to cell cycle arrest and providing a window for DNA repair.[20]

-

NF-κB Activation : At lower concentrations, WR-1065 can activate the redox-sensitive transcription factor NF-κB.[14][21] This can lead to the upregulation of protective genes, including manganese superoxide (B77818) dismutase (MnSOD), a key mitochondrial antioxidant enzyme.[14][15]

-

Homologous Recombination : WR-1065 has been shown to decrease hyper-recombination in response to DNA damage. Overstimulation of homologous recombination (HR) can lead to genomic instability. By suppressing this pathway, WR-1065 may help maintain genomic stability in the progeny of irradiated cells.[15]

Experimental Protocols

This section provides methodologies for key experiments used to study amifostine and WR-1065.

Alkaline Phosphatase (ALP) Activity Assay

This protocol describes a colorimetric assay to measure ALP activity, which is essential for the conversion of amifostine.

-

Principle : ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product, and phosphate. The rate of pNP formation is directly proportional to ALP activity and can be measured spectrophotometrically at 405 nm.[22]

-

Materials :

-

96-well plate

-

Cell lysate or serum sample

-

ALP Assay Buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) (AMP) buffer, pH 10.5)[22]

-

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 2 mg/mL in assay buffer)[22]

-

Stop Solution (e.g., 1.0 N NaOH)[22]

-

Microplate reader

-

-

Procedure :

-

Prepare cell lysates or dilute serum samples appropriately with assay buffer.

-

Add 50 µL of sample or standard to each well of a 96-well plate.

-

Add 100 µL of pNPP substrate solution to each well and mix.

-

Incubate the plate at 37°C for 15-30 minutes.[22]

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate ALP activity by comparing the sample absorbance to a standard curve generated with known concentrations of p-nitrophenol.

-

Quantification of WR-1065 in Plasma

This protocol outlines a highly sensitive method for measuring WR-1065 in plasma using UHPLC-MS/MS.[23]

-

Principle : Due to the reactive nature of the thiol group, WR-1065 is first derivatized to form a stable product. The derivatized analyte is then separated by Ultra-High-Performance Liquid Chromatography (UHPLC) and quantified by tandem mass spectrometry (MS/MS).

-

Materials :

-

Rat or human plasma samples

-

Internal standard

-

Derivatizing agent (e.g., iodoacetic acid followed by o-phthaldialdehyde)[6]

-

Protein precipitation solvent (e.g., acetonitrile)

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

-

Procedure :

-

Sample Preparation : To 100 µL of plasma, add the internal standard.

-

Derivatization : Add the derivatizing agent and incubate under optimized conditions to ensure complete reaction with the thiol group of WR-1065.

-

Protein Precipitation : Add cold acetonitrile (B52724) to precipitate plasma proteins. Centrifuge at high speed to pellet the proteins.[23]

-

Analysis : Transfer the supernatant to an autosampler vial and inject it into the UHPLC-MS/MS system.

-

Quantification : Monitor specific parent-to-daughter ion transitions for the derivatized WR-1065 and the internal standard. Construct a calibration curve using standards of known concentrations to quantify WR-1065 in the samples. The limit of quantification for this method can be as low as 7.4 nM.[23]

-

Clonogenic Cell Survival Assay

This assay is used to determine the cytoprotective effect of WR-1065 against radiation or cytotoxic drugs.[8]

-

Principle : The assay measures the ability of single cells to proliferate and form colonies after treatment. An increase in the surviving fraction of cells pre-treated with WR-1065 indicates a protective effect.

-

Materials :

-

Procedure :

-

Cell Seeding : Plate a known number of cells into culture dishes and allow them to attach overnight.

-

Drug Treatment : Treat cells with WR-1065 (e.g., 4 mM for 30 minutes) or vehicle control immediately before irradiation.[8][15]

-

Irradiation/Cytotoxic Exposure : Expose the cells to varying doses of radiation or a cytotoxic agent.

-

Colony Formation : Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the dishes for 10-14 days to allow for colony formation.[8]

-

Staining and Counting : Fix the colonies with methanol (B129727) and stain them with crystal violet. Count the number of colonies containing >50 cells.

-

Calculation : Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Protection Factor (PF) can be calculated as the ratio of radiation doses that produce the same level of cell killing in the presence and absence of WR-1065.[24]

-

Conclusion

Amifostine functions as a highly effective, selectively targeted prodrug, with its clinical utility entirely dependent on its conversion to the active metabolite, WR-1065. The cytoprotective mechanisms of WR-1065 are extensive, ranging from direct physicochemical processes like free radical scavenging to complex biological modulation of DNA repair, cell cycle checkpoints, and pro-survival signaling pathways. A thorough understanding of its pharmacokinetics, mechanism of action, and the experimental methods used for its evaluation is crucial for optimizing its current clinical applications and exploring new therapeutic strategies in oncology and beyond.

References

- 1. karger.com [karger.com]

- 2. Amifostine: a cytoprotective drug [termedia.pl]

- 3. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20080207566A1 - Methods for the administration of amifostine and related compounds - Google Patents [patents.google.com]

- 13. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relationships between cytoprotection and mutation prevention by WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The cytoprotective aminothiol WR1065 activates p53 through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The cytoprotective aminothiol WR1065 activates p21waf-1 and down regulates cell cycle progression through a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Amifostine's Role in Scavenging Free Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine (B1664874) (Ethyol®, WR-2721) is a cytoprotective agent utilized to mitigate the toxic effects of chemotherapy and radiation on normal tissues. Its protective capabilities are largely attributed to its ability to scavenge deleterious free radicals. Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065. This active form is responsible for the majority of the drug's antioxidant and cytoprotective effects. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to amifostine's role in free radical scavenging.

Core Mechanisms of Action

Amifostine's free radical scavenging and cytoprotective effects are multifaceted, involving both direct and indirect mechanisms:

-

Direct Free Radical Scavenging: The active metabolite, WR-1065, contains a sulfhydryl group that can directly donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them. This is a primary and immediate mechanism of protection.

-

Induction of Hypoxia: The auto-oxidation of WR-1065 can lead to a reduction in intracellular oxygen levels, creating a hypoxic environment that can make cells more resistant to radiation-induced damage.

-

Delayed Upregulation of Antioxidant Enzymes: WR-1065 can induce the expression of endogenous antioxidant enzymes, most notably manganese superoxide (B77818) dismutase (SOD2), through the activation of the NF-κB signaling pathway. This provides a delayed but sustained protective effect.[1]

Quantitative Data on Free Radical Scavenging and Enzyme Activity

The efficacy of amifostine and its active metabolite, WR-1065, in scavenging free radicals and modulating antioxidant enzyme activity has been quantified in various studies.

Direct Scavenging Activity of WR-1065

| Reactive Oxygen Species (ROS) | Parameter | Value | Reference |

| Hydroxyl Radical (•OH) | Second-order rate constant | 9.2 ± 0.3 x 10⁹ M⁻¹ s⁻¹ | [1] |

| Hydroxyl Radical (•OH) | EC₅₀ (pH 7.4) | 255 µM | [2] |

| Hydroxyl Radical (•OH) | EC₅₀ (pH 5) | 230 µM | [2] |

| Superoxide Radical (O₂⁻) | Activity | No major activity observed | [2] |

Effects of Amifostine on Antioxidant Enzyme Activity (In Vivo)

The following tables summarize the effects of amifostine administration on the activity of key antioxidant enzymes in various mouse tissues.

Table 2.1: Effect of a Single 400 mg/kg Dose of Amifostine on Enzyme Activity (24 hours post-administration) [3]

| Tissue | SOD2 Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |

| Heart | Significantly elevated | Unchanged | Unchanged |

| Liver | Significantly elevated | Unchanged | Unchanged |

| Lung | Significantly elevated | Unchanged | Unchanged |

| Pancreas | Significantly elevated | Unchanged | Significantly elevated |

| Small Intestine | Significantly elevated | Unchanged | Unchanged |

| Spleen | Significantly elevated | Significantly elevated | Significantly elevated |

| SA-NH Tumor | > 2-fold elevation | Significantly increased over time | Significantly elevated |

Table 2.2: Effect of Three Daily 50 mg/kg Doses of Amifostine on Enzyme Activity [3]

| Tissue | SOD2 Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |

| Heart | Significantly elevated | Significantly elevated | Significantly elevated |

| Liver | No significant change | Significantly elevated | Significantly elevated |

| Lung | Significantly elevated | No significant change | No significant change |

| Pancreas | Significantly elevated | Significantly elevated | Significantly elevated |

| Small Intestine | Significantly elevated | Significantly elevated | No significant change |

| Spleen | No significant change | Significantly elevated | Significantly elevated |

Signaling Pathway: NF-κB Mediated Induction of SOD2

A key delayed mechanism of amifostine's protective effect is the upregulation of the antioxidant enzyme SOD2. This process is initiated by the active metabolite WR-1065, which activates the transcription factor NF-κB.

References

- 1. Pulse radiolysis studies of WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of Amifostine: A Technical Guide to its Influence on DNA Repair and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine (B1664874) (WR-2721) is a cytoprotective agent utilized in clinical settings to mitigate the toxic effects of chemotherapy and radiation on normal tissues. Its mechanism of action is multifaceted, extending beyond simple free radical scavenging to encompass intricate interactions with the cellular machinery governing DNA repair and apoptosis. This technical guide provides an in-depth exploration of these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved. Understanding the nuanced roles of amifostine is paramount for optimizing its clinical application and for the development of novel cytoprotective strategies.

Core Mechanisms of Amifostine Action

Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[1][2][3] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity in healthy tissues compared to tumors, leading to a greater accumulation of WR-1065.[1][4] Once inside the cell, WR-1065 exerts its effects through several key mechanisms:

-

Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents, thereby directly preventing damage to cellular macromolecules, including DNA.

-

DNA Protection and Repair Acceleration: Beyond scavenging, WR-1065 can donate a hydrogen atom to repair existing DNA damage. It also influences various DNA repair pathways, exhibiting a complex interplay that can either support or alter repair processes depending on the cellular context.

-

Induction of Cellular Hypoxia: The oxidation of WR-1065 consumes oxygen, leading to a state of cellular hypoxia in normal tissues, which can render them more resistant to radiation-induced damage.

-

Modulation of Gene Expression and Enzyme Activity: Amifostine and its metabolite can influence the expression of genes involved in cell cycle control, proliferation, and apoptosis, and can also affect the activity of key enzymes like topoisomerase II.

Effects on DNA Repair

Amifostine's influence on DNA repair is a critical aspect of its cytoprotective function, and intriguingly, it can also selectively impair repair in cancer cells.

Enhancement of DNA Repair in Normal Cells

In normal tissues, the active metabolite WR-1065 has been shown to support the repair of DNA double-strand breaks (DSBs). This is a crucial mechanism for maintaining genomic integrity following genotoxic insults. Studies have suggested that amifostine's protective effects are dependent on the activity of certain DNA repair proteins, such as the RecN protein in E. coli, which is involved in the repair of DSBs.

Disruption of Homologous Recombination in Cancer Cells

Conversely, in some cancer cell lines, amifostine's metabolite WR-1065 has been observed to disrupt homologous recombination (HR), a major pathway for error-free DSB repair. This suppression of hyper-recombination may contribute to its ability to sensitize tumor cells to therapy, representing a previously unrecognized mechanism of action. This differential effect is linked to the lower alkaline phosphatase activity in tumor cells, leading to different metabolic consequences of amifostine exposure.

Quantitative Data on DNA Damage and Repair

The following table summarizes quantitative findings from various studies on the impact of amifostine and its metabolite on DNA damage and repair.

| Cell Line/Model | Treatment | Endpoint Measured | Result | Reference |

| NHDF (normal human dermal fibroblasts) | Amifostine + γ-irradiation | DNA double-strand breaks (γH2AX/53BP1 foci) | Supported DSB repair | |

| MCF7 (breast carcinoma) | Amifostine + γ-irradiation | DNA double-strand breaks (γH2AX/53BP1 foci) | Altered DSB repair | |

| RKO36 cells | 4 mM WR-1065 + X-rays | Chromosomal damage (micronucleus induction) | Reduced micronucleus frequency | |

| Chinese hamster ovary cells | WR-1065 + γ-rays | DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) | Protected against the induction of both SSBs and DSBs | |

| Escherichia coli (wild-type) | Amifostine + γ-rays | Genotoxicity | Reduced genotoxicity | |

| Escherichia coli (recN mutant) | Amifostine + γ-rays | Genotoxicity | No reduction in genotoxicity |

Modulation of Apoptosis

Amifostine exerts a significant and often cell-type-dependent influence on apoptotic signaling pathways.

Inhibition of Apoptosis in Normal Tissues

A primary mechanism of amifostine's cytoprotection is the inhibition of apoptosis in normal cells exposed to cytotoxic treatments. This is achieved through the modulation of key apoptotic regulators:

-

Upregulation of anti-apoptotic proteins: Amifostine can upregulate the expression of anti-apoptotic proteins like Bcl-2.

-

Inhibition of pro-apoptotic signaling: It can suppress the radiation-induced increase of pro-apoptotic proteins such as p53 and Bax.

-

NF-κB Activation: Amifostine can activate the NF-κB/Rel transcription factors, which are known to inhibit apoptosis in various cell types, including hematopoietic progenitors.

Induction of Apoptosis in Cancer Cells

In contrast to its effects on normal cells, amifostine has been shown to induce apoptosis in certain cancer cell lines, particularly in a p53-deficient context. This pro-apoptotic effect in tumor cells may contribute to its therapeutic window.

The Pivotal Role of p53

The tumor suppressor protein p53 plays a central role in mediating the cellular response to amifostine.

-

p53-dependent G1 arrest and cytoprotection: In p53-proficient cells, amifostine can induce a G1 cell cycle arrest, providing time for DNA repair and thus protecting against cytotoxicity. This effect is mediated through the induction of p21.

-

p53 as a resistance mechanism to amifostine-induced apoptosis: p53-proficient cells have shown resistance to amifostine-induced apoptosis, suggesting that p53 can protect cells from the drug's cytotoxic effects.

-

Impairment of p53-mediated apoptosis: In some contexts, such as myeloid leukemia cells, amifostine has been found to impair p53-dependent apoptosis by reducing the transactivation of p53 target genes.

Quantitative Data on Apoptosis

The following table presents quantitative data on the effects of amifostine on apoptosis from various studies.

| Cell Line/Model | Treatment | Endpoint Measured | Result | Reference |

| p53-proficient HCT116 colon cancer cells | Amifostine | Apoptosis | Exhibited low-level resistance to amifostine-induced apoptosis | |

| p53-deficient HCT116 colon cancer cells | Amifostine | Apoptosis | Increased sensitivity to amifostine-induced apoptosis | |

| Human myeloid leukemia K562 and NB4 cells | Amifostine + p53 activation | Apoptosis (Annexin V, sub-G1 fraction) | Dramatically reduced p53-mediated apoptosis | |

| Immature mouse ovary | Amifostine + γ-irradiation | Apoptosis (p53, Bax, caspase-3, PARP levels) | Inhibited radiation-induced apoptosis | |

| Peripheral blood lymphocytes (head and neck cancer patients) | Amifostine + radiation | Radio-induced apoptosis | Significantly decreased |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of amifostine with cellular pathways, the following diagrams have been generated using the DOT language.

Caption: General mechanism of amifostine activation and cytoprotective actions.

Caption: Differential effects of amifostine on the p53-mediated apoptotic pathway.

Caption: A generalized experimental workflow for assessing amifostine's effect on DNA damage and repair.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of amifostine on DNA repair and apoptosis.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To quantify DNA single- and double-strand breaks at the single-cell level.

Methodology:

-

Cell Preparation: Cells are treated with amifostine and/or radiation as per the experimental design. After treatment, cells are harvested, washed, and resuspended in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: A mixture of the cell suspension and low-melting-point agarose (B213101) is layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, slides are placed in an electrophoresis tank filled with alkaline buffer (pH > 13) for a period to allow DNA unwinding. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Slides are examined using a fluorescence microscope. The "comet tail" of fragmented DNA migrating away from the "comet head" (the nucleoid) is quantified using imaging software to determine the extent of DNA damage.

γH2AX Foci Formation Assay

Objective: To specifically detect and quantify DNA double-strand breaks (DSBs).

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and subjected to the desired treatments with amifostine and/or radiation.

-

Fixation and Permeabilization: At various time points post-treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). Following washing, a fluorescently labeled secondary antibody is applied. Co-staining with an antibody for 53BP1 can also be performed to further confirm DSB sites.

-

Nuclear Staining: The nuclei are counterstained with a DNA dye such as DAPI.

-

Microscopy and Quantification: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. The number of distinct fluorescent foci per nucleus, representing individual DSBs, is counted either manually or using automated image analysis software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated as required, and both adherent and floating cells are collected.

-

Staining: The cells are washed and resuspended in an Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

-

-

Data Interpretation: The percentage of cells in each quadrant of the flow cytometry plot is calculated to quantify the level of apoptosis.

Western Blotting for Apoptotic and DNA Repair Proteins

Objective: To determine the expression levels of key proteins involved in DNA repair and apoptosis signaling pathways.

Methodology:

-

Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, Bax, Bcl-2, cleaved caspase-3, γH2AX).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are typically normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Amifostine's role in cytoprotection is a result of a complex interplay of mechanisms that extend far beyond its well-established free radical scavenging properties. Its ability to modulate DNA repair pathways and apoptotic signaling cascades is central to its function. Notably, the differential effects of amifostine on normal versus cancerous cells, particularly in the context of p53 status and DNA repair capacity, highlight its potential for selective therapeutic exploitation. A thorough understanding of these intricate molecular interactions, supported by robust quantitative data and detailed experimental validation, is essential for the continued development and optimized clinical use of amifostine and for the design of next-generation cytoprotective agents. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of cancer therapy and supportive care.

References

Preclinical studies on Amifostine's radioprotective effects

An In-depth Technical Guide to Preclinical Studies on Amifostine's Radioprotective Effects

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine (B1664874) (WR-2721) is a broad-spectrum cytoprotective agent extensively studied for its ability to mitigate the toxic effects of radiotherapy on normal tissues.[1] Originally developed by the US Army's Antiradiation Drug Development Program, it is the first agent of its class to receive FDA approval for clinical use in specific cancer therapy settings.[2][3] Amifostine is an organic thiophosphate prodrug that is dephosphorylated in vivo to its active, free thiol metabolite, WR-1065.[4][5] The selective protection of normal tissues over tumors is a cornerstone of its clinical utility, a phenomenon attributed to differences in the microenvironment, such as higher alkaline phosphatase activity, better vascularization, and more neutral pH in healthy tissues, leading to preferential activation and uptake of the protective metabolite.

The mechanisms underlying amifostine's radioprotective effects are multifaceted. The primary actions of its active metabolite, WR-1065, include potent scavenging of radiation-induced free radicals, donation of hydrogen atoms to facilitate chemical repair of damaged DNA, and induction of transient hypoxia in normal tissues. Furthermore, preclinical evidence demonstrates that amifostine and its metabolites can influence key cellular processes by modulating gene expression, affecting cell cycle progression, stabilizing chromatin, and enhancing DNA repair pathways. This guide provides a comprehensive overview of the preclinical data, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the core mechanisms and workflows.

Mechanism of Action and Selectivity

Amifostine's efficacy as a selective radioprotector is a result of its unique biochemical activation pathway and the physiological differences between normal and tumor tissues.

Activation and Core Protective Mechanisms: Amifostine (WR-2721) itself is inactive and must be hydrolyzed by membrane-bound alkaline phosphatase to form the active free thiol, WR-1065. Once intracellular, WR-1065 exerts its protective effects through several key mechanisms:

-

Free Radical Scavenging: It acts as a potent scavenger of oxygen free radicals generated by ionizing radiation, thereby preventing initial damage to cellular macromolecules.

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to chemically repair damaged DNA targets. It can also condense DNA, limiting potential sites for free-radical attack. Studies suggest it may also upregulate DNA repair enzymes and support the repair of double-strand breaks.

-

Induction of Hypoxia: The auto-oxidation of WR-1065 consumes oxygen, inducing a state of temporary hypoxia in tissues, which is known to be highly radioprotective.

-

Modulation of Cellular Pathways: The drug has been shown to affect redox-sensitive transcription factors like NF-κB and AP-1, influence p53-mediated cell cycle arrest, and inhibit apoptosis.

Selective Protection of Normal Tissue: The preferential protection of normal tissues is attributed to several factors:

-

Alkaline Phosphatase Activity: Normal tissues, particularly the kidney and salivary glands, have higher concentrations of alkaline phosphatase on their cell membranes compared to most tumors, leading to more efficient conversion of amifostine to WR-1065.

-

Tissue pH: The neutral pH of normal tissues (around 7.4) is optimal for alkaline phosphatase activity, whereas the often acidic microenvironment of tumors inhibits the enzyme.

-

Vascularization: Poor vascularization in tumors can limit the delivery of amifostine and also contributes to a hypoxic state where the radioprotective effect of free-radical scavengers is less pronounced.

-

Cellular Uptake: The uptake of WR-1065 into normal cells is rapid and facilitated by a carrier-mediated process, whereas uptake into tumor cells is significantly slower. This can result in a 100-fold higher concentration of the active metabolite in normal tissues compared to malignant ones.

Figure 1: Mechanism of Amifostine activation and radioprotection in normal cells.

Figure 2: Logical relationship for selective protection of normal vs. tumor tissue.

Quantitative Data from Preclinical Studies

The radioprotective efficacy of amifostine has been quantified in numerous preclinical models. The Dose Reduction Factor (DRF) is a common metric, representing the factor by which the radiation dose can be increased in the presence of the protector to produce the same level of damage as without it.

Table 1: In Vivo Radioprotection and Dose Reduction Factors

| Animal Model | Tissue/Endpoint | Amifostine Dose & Route | Radiation Details | Key Quantitative Finding | Reference |

| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 mg/kg (IP) | Whole-Body Irradiation (WBI) | DRF = 2.7 | |

| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 mg/kg (IP) | WBI | DRF = 1.8 | |

| Mice | 30-day survival | 500 mg/kg equivalent (Oral nanoparticles) | 9 Gy WBI | Significantly enhanced survival vs. control | |

| Mice | Intestinal crypt cell survival | 500 mg/kg equivalent (Oral nanoparticles) | 11 Gy WBI | Significantly enhanced crypt survival | |

| Fisher-344 Rats | Esophageal Mucosa | Not specified (IP) | 5 daily fractions of 9 Gy | Mean mucosal thickness 5 days post-RT: 37 µm (Amifostine) vs. 30 µm (Placebo) | |

| Rats | Oral Mucositis | 200 mg/kg (IV or SC) | 15.3 Gy to head/neck | Protection observed up to 4h (IV/SC) and 8h (SC) post-administration | |

| C3H Mice | Lifespan/Cancer | Not specified | 10.8 Gy TBI | Reduced incidence of hematopoietic neoplasms vs. 5.4 Gy TBI alone |

Table 2: In Vitro Radioprotection Data

| Cell Line / System | Assay | Amifostine/Metabolite Concentration | Radiation Details | Key Quantitative Finding | Reference |

| Human Lymphocytes | Alkaline Comet Assay | 500 mg (in vivo admin.) | In vitro irradiation | Mean Dose-Modifying Factor (DMF) = 0.87 for initial DNA damage | |

| Normal Human Dermal Fibroblasts (NHDF) | γH2AX/53BP1 Foci (DSB quantification) | Not specified | Gamma irradiation | Supported repair of DNA double-strand breaks | |

| MCF7 Breast Cancer Cells | γH2AX/53BP1 Foci (DSB quantification) | Not specified | Gamma irradiation | Altered/inhibited repair of DNA double-strand breaks | |

| MEF LIG4+/+ cells | Clonogenic Survival | 5 mM (Polymer complex) | 12 Gy | 29.5x increase in radioprotection vs. pure amifostine | |

| Human Breast Cancer Cells (MDA-MB-231) | Cell Viability | Not specified | X-ray irradiation | No radioprotective effect observed on cancer cells |

Detailed Experimental Protocols

Methodological consistency is crucial for interpreting preclinical data. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: In Vivo Esophageal Radioprotection in a Rat Model

-

Animal Model: Fisher-344 rats.

-

Grouping: Animals were divided into groups: sham irradiation, irradiation with placebo, and irradiation with amifostine.

-

Drug Administration: Amifostine or placebo (saline) was administered via intraperitoneal (IP) injection 30 minutes before each radiation fraction.

-

Irradiation Protocol: Fractionated esophageal irradiation was delivered using 150 kV X-rays for 5 consecutive daily fractions of 9 Gy each.

-

Endpoint Analysis: Animals were euthanized at 5 days and 10 weeks post-irradiation. Esophageal tissues were harvested for histopathological analysis.

-

Measurements: Mucosal thickness was measured to assess acute injury. Submucosal collagen deposition, macrophage accumulation, and levels of oxidative stress markers (e.g., TGF-β) were quantified to assess chronic injury.

Protocol 2: In Vivo Oral Mucositis Model in Rats

-

Animal Model: Rats (strain not specified).

-

Grouping: 5 rats per group. Control (radiation only) and treatment groups receiving amifostine at various time points before irradiation.

-

Drug Administration: A single dose of amifostine (200 mg/kg) was administered either intravenously (IV) or subcutaneously (SC).

-

Irradiation Protocol: The head and neck regions of the rats were exposed to a single dose of 15.3 Gy gamma radiation at 0.5, 2, 4, or 8 hours after amifostine administration.

-

Endpoint Analysis: For 10 days post-treatment, the oral cavities were examined daily for signs of mucositis.

-

Measurements: Mucosal erythema and edema were scored on scales of 0-5 and 0-2, respectively. The scores were summed to provide an overall mucositis score.

Protocol 3: In Vitro DNA Damage Assessment via Comet Assay

-

Biological Sample: Freshly isolated human lymphocytes from healthy volunteers.

-

In Vitro Treatment: Lymphocytes were incubated with varying concentrations of amifostine (0-5,000 µg/ml) and alkaline phosphatase (0-210 U/ml) to ensure activation of the prodrug.

-

Irradiation: Cell samples were irradiated on ice with specified doses of radiation.

-

Comet Assay (Alkaline):

-

Cells were embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind nuclear material (nucleoids).

-

Slides were placed in an electrophoresis buffer (high pH) to unwind the DNA and separate fragments based on size during electrophoresis.

-

DNA was stained with a fluorescent dye and visualized via fluorescence microscopy.

-

-

Measurements: The extent of DNA damage was quantified by measuring the length and intensity of the "comet tail" relative to the "head," which corresponds to the amount of fragmented DNA. A Dose-Modifying Factor (DMF) was calculated to quantify the protective effect.

Figure 3: General experimental workflow for an in vivo radioprotection study.

Conclusion and Future Directions

Preclinical studies have robustly established the efficacy and mechanisms of amifostine as a selective radioprotector. The quantitative data consistently demonstrate a significant protective effect across various animal models and normal tissues, most notably the hematopoietic system, gastrointestinal tract, salivary glands, and esophagus. The underlying mechanisms, centered on the preferential activation to WR-1065 in normal tissues and its subsequent actions as a free-radical scavenger and DNA protector, are well-supported.

Despite its proven efficacy, the clinical application of amifostine has been limited by side effects such as hypotension and nausea, and the inconvenience of intravenous administration. Future preclinical research is focused on overcoming these limitations. Key areas of investigation include:

-

Novel Delivery Systems: The development of alternative administration routes, such as subcutaneous injection and oral nanoparticle formulations, aims to improve patient tolerance and simplify clinical use.

-

Dosing and Scheduling Optimization: Further studies are needed to refine dosing regimens for different types of radiation and chemotherapy, potentially using lower, more tolerable doses that still provide significant protection.

-

Combination Therapies: Investigating amifostine in combination with other radioprotectors or mitigators that have different mechanisms of action could lead to synergistic effects and improved outcomes.

The comprehensive body of preclinical work provides a strong foundation for the continued clinical development of amifostine and next-generation cytoprotective agents, with the ultimate goal of improving the therapeutic ratio of cancer radiotherapy and enhancing the quality of life for patients.

References

- 1. Radioprotective effects of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amifostine: a cytoprotective drug [termedia.pl]

Amifostine's Impact on Gene Expression and Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amifostine (B1664874) (WR-2721) is a broad-spectrum cytoprotective agent utilized to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues. Its clinical efficacy is rooted in a complex interplay of molecular mechanisms, including the modulation of enzyme activity and the alteration of gene expression profiles. This technical guide provides an in-depth examination of these processes, synthesizing preclinical and clinical data to offer a comprehensive resource for researchers. It details the enzymatic activation of amifostine, its influence on key antioxidant enzymes, and its intricate effects on signaling pathways and transcription factors that govern cellular responses to cytotoxic stress, such as p53, NF-κB, and HIF-1α. This document includes structured quantitative data, detailed experimental methodologies, and visual diagrams of core pathways to facilitate a deeper understanding of amifostine's molecular pharmacology.

Mechanism of Action: From Prodrug to Active Cytoprotector

Amifostine is an organic thiophosphate prodrug that is inactive upon administration.[1][2] Its cytoprotective effects are mediated by its active free thiol metabolite, WR-1065.[2][3][4] The conversion of amifostine to WR-1065 is a critical step catalyzed by the enzyme alkaline phosphatase (ALP), which is bound to the membranes of endothelial cells in normal tissues.[1][4][5][6]

The selectivity of amifostine in protecting normal tissues over tumor tissues is attributed to several factors:

-

Higher Alkaline Phosphatase Activity: Normal tissues exhibit significantly higher concentrations and activity of ALP compared to most tumor tissues.[3][5][7][8] This differential expression leads to a more rapid and efficient generation of the active WR-1065 metabolite in healthy tissues.[4][7][8] For instance, the ALP activity in normal human dermal fibroblasts (NHDF) has been measured to be 124.8% of that in MCF7 breast cancer cells.[7]

-

Physiological Differences: The microenvironment of tumors, often characterized by hypovascularity, lower pH, and hypoxia, further impairs the conversion of amifostine to its active form.[1][5]

-

Cellular Uptake: Once formed, WR-1065 is readily taken up into normal cells, where it can reach concentrations up to 100-fold higher than in tumor cells.[5][9]

The primary cytoprotective mechanisms of WR-1065 include scavenging of oxygen free radicals, donation of a hydrogen atom to repair damaged molecules, and binding to and detoxifying reactive metabolites of platinum and alkylating agents.[1][2][3][9][10]

Figure 1: Amifostine Activation Pathway.

Impact on Enzyme Activity

Amifostine and its metabolite WR-1065 significantly modulate the activity of several key enzymes involved in managing oxidative stress. This modulation is a cornerstone of its cytoprotective effect.

Antioxidant Enzymes

A primary mechanism of amifostine-induced radioprotection is the upregulation of antioxidant enzymes, particularly Manganese Superoxide (B77818) Dismutase (SOD2).[11]

-

Superoxide Dismutase (SOD): Amifostine treatment has been shown to significantly elevate SOD2 activity.[11][12] In a study using SA-NH tumor-bearing mice, a single 400 mg/kg dose of amifostine resulted in a 2-fold elevation in SOD2 activity in tumor cells 24 hours post-treatment.[11][12] This increase in SOD2 activity correlated with a 27% increase in radiation resistance.[11][12] Another study on PC12 neuronal cells showed that exposure to 500 μM amifostine for 24 hours increased SOD2 activity, while SOD1 activity was not significantly affected.[13]

-

Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx): The impact on CAT and GPx appears to be tissue-specific. In most tissues of amifostine-treated mice, the activities of these enzymes remained unchanged.[11][12] However, significant elevations were noted in the spleen, and GPx activity was also elevated in the pancreas.[11][12] In a different model investigating cyclophosphamide-induced oxidative stress, co-administration of amifostine significantly increased the activities of SOD, GPx, and glutathione reductase in rat liver tissue.[14]

-

Glutathione (GSH): Amifostine treatment can bolster the cellular antioxidant capacity by increasing levels of reduced glutathione. In rats treated with the hepatotoxin acrylamide, pretreatment with amifostine (25-100 mg/kg) significantly increased GSH levels compared to the toxin-only group.[14][15] Similarly, in a study on radiotherapy-induced cardiovascular damage, amifostine treatment led to an increase in GSH levels.[16]

Quantitative Summary of Enzyme Activity Modulation

| Enzyme | Model System | Amifostine/Metabolite Dose | Change in Activity | Reference |

| Alkaline Phosphatase (ALP) | Human Cells (in vitro) | N/A (comparative) | Activity in normal fibroblasts (NHDF) was 124.8% of that in cancer cells (MCF7). | [7] |

| Manganese Superoxide Dismutase (SOD2) | SA-NH Tumor Cells (in vivo, mice) | 400 mg/kg Amifostine | 2-fold elevation 24h post-treatment. | [11][12] |

| Manganese Superoxide Dismutase (SOD2) | PC12 Cells (in vitro) | 500 μM Amifostine | Significant increase. | [13] |

| Superoxide Dismutase 1 (SOD1) | PC12 Cells (in vitro) | 500 μM Amifostine | No significant effect. | [13] |

| Catalase (CAT) | Various Tissues (in vivo, mice) | 400 mg/kg Amifostine | Unchanged, except for elevation in the spleen. | [11] |

| Glutathione Peroxidase (GPx) | Various Tissues (in vivo, mice) | 400 mg/kg Amifostine | Unchanged, except for elevation in spleen and pancreas. | [11] |

| Glutathione (GSH) | Rat Liver (in vivo) | 25, 50, 100 mg/kg Amifostine | Significant increase vs. toxin-only group. | [14][15] |

| Glutathione (GSH) | Rat Cardiovascular Tissue (in vivo) | N/A | Increased levels in Amifostine + RT group. | [16] |

Impact on Gene Expression

Amifostine's influence extends to the transcriptional regulation of genes involved in cell cycle control, apoptosis, DNA repair, and hypoxia response.[17][18][19] This is a complex area where the drug can have seemingly contradictory effects depending on the cellular context (e.g., normal vs. tumor cell, p53 status).

Transcription Factors and Signaling Pathways

-

p53 Pathway: The interaction with p53 is multifaceted. The active metabolite WR-1065 has been shown to activate the p53 transcription factor in some contexts.[3] Selective cytoprotection by amifostine in non-transformed cells has been described as a p53-dependent process.[3] Conversely, other studies have demonstrated that amifostine can impair p53-mediated apoptosis, particularly in leukemia cells.[20] This was achieved by reducing p53's ability to transactivate its target genes, including p21(Waf1), mdm2, and gadd45.[20]

-

NF-κB Pathway: Amifostine can activate the Nuclear Factor kappa B (NF-κB) pathway.[3] This activation is a key part of its anti-apoptotic mechanism in hematopoietic progenitor cells.[21] Amifostine treatment leads to a reduction in the cytoplasmic inhibitor IκBα, allowing NF-κB/Rel complexes to translocate to the nucleus and activate pro-survival genes.[21]

-

HIF-1α Pathway: Amifostine can induce a state of intracellular hypoxia, which leads to the stabilization and accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][22] In Wistar rats, amifostine administration resulted in increased HIF-1α accumulation in normal tissues.[22] This represents an additional, normal tissue-specific cytoprotective pathway, as HIF-1α upregulates genes involved in glycolysis, angiogenesis, and apoptosis inhibition.[22][23]

Figure 2: Key Signaling Pathways Modulated by WR-1065.

Regulation of Apoptosis and DNA Repair Genes

Amifostine's active metabolite, WR-1065, significantly alters the expression of genes directly involved in apoptosis and DNA repair.

-

Apoptosis-Related Genes: In human microvascular endothelial cells (HMEC), treatment with WR-1065 prior to irradiation led to synergistic or additive changes in the expression of numerous genes.[24] This included the suppression of pro-apoptotic genes like caspase 2, 4, and 9 and various members of the bcl family.[24] However, in some cancer cell models, amifostine has been found to up-regulate the pro-proliferative gene c-myc.[20]

-

DNA Repair Genes: Amifostine's protective effect is not solely based on scavenging; it also actively promotes DNA repair processes. In normal fibroblasts, amifostine treatment supports the repair of DNA double-strand breaks (DSBs) following gamma-irradiation.[7][8] In contrast, it can alter and potentially inhibit this repair process in carcinoma cells.[7][8] Studies in E. coli have shown that the antigenotoxic effect of amifostine against gamma-radiation is dependent on the activity of the recN gene product, which is involved in the repair of DNA double-strand breaks.[25]

Quantitative Summary of Gene Expression Changes

| Gene/Protein | Model System | Amifostine/Metabolite Treatment | Change in Expression/Level | Reference |

| c-myc | (in vitro) | 4 mM WR-1065 (disulfide form) | Reduced to 45% of control level. | [19] |

| p53 Target Genes (p21, mdm2, gadd45) | Human Myeloid Leukemia Cells | Amifostine | Down-regulated at mRNA level. | [20] |

| HIF-1α | Wistar Rats (in vivo) | 200 mg/kg Amifostine | Increased accumulation in normal tissues. | [22] |

| NF-κB/Rel p65 | Human CD34+ Cells | Amifostine | Increased nuclear translocation. | [21] |

| Apoptosis-related genes (Caspases 2, 4, 9) | Human Microvascular Endothelial Cells | 4 mM WR-1065 + Radiation | Synergistically or additively suppressed. | [24] |

| p53 | Rat Cardiovascular Tissue | Amifostine + RT | Increased levels vs. RT alone. | [16] |

Experimental Protocols

This section outlines common methodologies used to assess the impact of amifostine on enzyme activity and gene expression.

In Vivo Animal Studies for Enzyme Activity

This protocol is a generalized workflow based on methodologies described for assessing antioxidant enzyme activity in tissues.[11]

-

Animal Model and Treatment: SA-NH tumor-bearing C3H mice are treated with amifostine (e.g., a single intraperitoneal injection of 400 mg/kg or three daily 50 mg/kg doses).

-

Tissue Harvesting: At selected time points (e.g., 24 hours) following the final injection, mice are euthanized. Tissues of interest (e.g., heart, liver, lung, tumor) are rapidly excised, washed in cold saline, and snap-frozen in liquid nitrogen.

-

Tissue Homogenization: Frozen tissues are weighed and homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with Triton X-100) on ice. The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is collected for analysis.

-

Enzyme Activity Assays:

-

SOD2 Activity: The supernatant is assayed for manganese superoxide dismutase (SOD2) activity using a commercially available SOD assay kit, which typically measures the inhibition of a chromogen reduction reaction.

-

Catalase and GPx Activity: Catalase and glutathione peroxidase activities are measured using spectrophotometric assays that monitor the decomposition of H₂O₂ or the oxidation of NADPH, respectively.

-

-